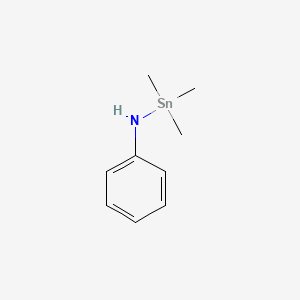
1,1,1-Trimethyl-N-phenylstannanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethyl-N-phenylstannanamine: is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trimethyl-N-phenylstannanamine can be synthesized through several methods. One common approach involves the reaction of trimethyltin chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and minimal by-products. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethyl-N-phenylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl group or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides or hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
1,1,1-Trimethyl-N-phenylstannanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethyl-N-phenylstannanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine
- 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine
Uniqueness
1,1,1-Trimethyl-N-phenylstannanamine is unique due to its specific combination of a tin atom with a phenyl group and three methyl groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1075-50-9 |
|---|---|
Molecular Formula |
C9H15NSn |
Molecular Weight |
255.93 g/mol |
IUPAC Name |
N-trimethylstannylaniline |
InChI |
InChI=1S/C6H6N.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;3*1H3;/q-1;;;;+1 |
InChI Key |
VYIVYBGFIOEWFK-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


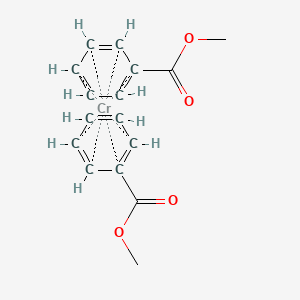
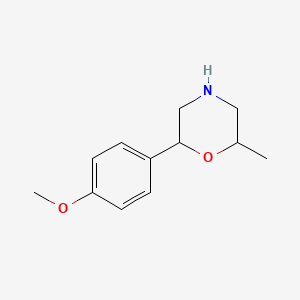

![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
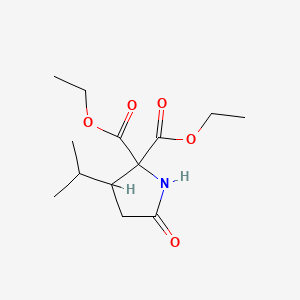
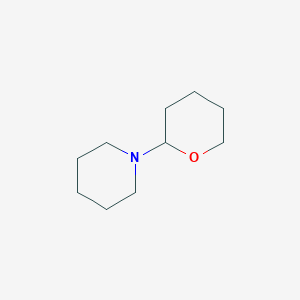
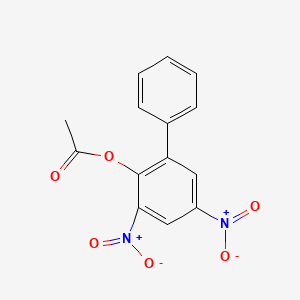

![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
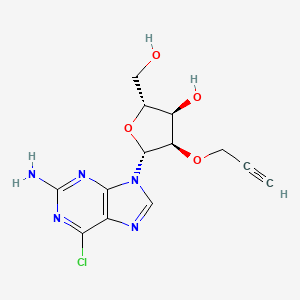
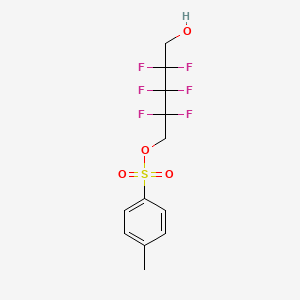
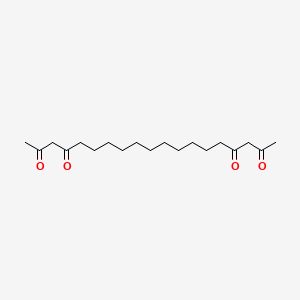
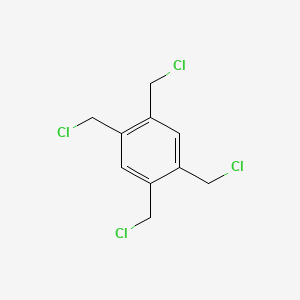
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
